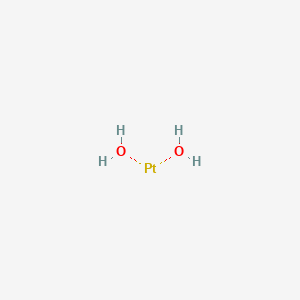

Platinum hydroxide (Pt(OH)2)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Platinum hydroxide (Pt(OH)2) is a useful research compound. Its molecular formula is H4O2Pt and its molecular weight is 231.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality Platinum hydroxide (Pt(OH)2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Platinum hydroxide (Pt(OH)2) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Heterogeneous Catalysts

Platinum hydroxide is instrumental in the development of heterogeneous catalysts. It can be converted into platinum oxide (PtO₂), which serves as an effective catalyst for various chemical reactions, including:

- Hydrogenation Reactions : PtO₂ is widely used in hydrogenation processes, where it facilitates the addition of hydrogen to unsaturated organic compounds.

- Oxidation Reactions : It plays a crucial role in oxidation reactions, such as the oxidation of carbon monoxide (CO) and hydrocarbons, making it valuable in environmental applications.

A study highlighted that platinum species derived from Pt(OH)₂ can be incorporated into catalysts for efficient hydrogen generation under visible light irradiation. These catalysts demonstrated high quantum efficiency, showcasing the potential of Pt(OH)₂ in photocatalytic applications .

Case Study: Photocatalytic Hydrogen Generation

Research conducted on Pt/g-C₃N₄ catalysts derived from Pt(OH)₂ showed remarkable performance in photocatalytic hydrogen production. The study detailed the preparation of these catalysts and their efficiency under visible light, indicating that platinum hydroxide can be effectively utilized to enhance photocatalytic processes .

Electrochemical Applications

Fuel Cells

Platinum hydroxide is critical in the development of fuel cells, particularly proton exchange membrane fuel cells (PEMFCs). Its ability to facilitate electron transfer makes it an essential component in the electrodes of these cells.

- Electrocatalysis : Pt(OH)₂ serves as an electrocatalyst for oxygen reduction reactions (ORR), which are vital for the efficiency of fuel cells. The performance of these electrodes can be significantly improved through the incorporation of platinum hydroxide .

Case Study: Fuel Cell Performance Enhancement

In a comparative study, fuel cells utilizing platinum hydroxide-based electrodes exhibited enhanced performance metrics over traditional platinum electrodes. The results indicated improved stability and longevity, making Pt(OH)₂ a promising candidate for future fuel cell technologies .

Material Science

Nanostructured Materials

The unique properties of platinum hydroxide allow for its use in synthesizing nanostructured materials. These materials have applications in various fields including electronics and catalysis.

- Nanoparticle Synthesis : Platinum nanoparticles derived from Pt(OH)₂ exhibit excellent catalytic properties due to their high surface area-to-volume ratio. These nanoparticles can be utilized in sensors and as catalysts in organic reactions.

Case Study: Nanoparticle Formation

A recent investigation into the synthesis of platinum nanoparticles from platinum hydroxide revealed that controlled reduction methods could yield particles with tailored sizes and shapes. These nanoparticles demonstrated enhanced catalytic activity compared to bulk platinum .

Environmental Applications

Water Treatment

Platinum hydroxide has potential applications in water treatment processes due to its catalytic properties. It can facilitate the breakdown of organic pollutants through oxidation reactions.

- Catalytic Oxidation : The use of Pt(OH)₂ in catalytic oxidation processes has shown promise for degrading hazardous organic compounds in wastewater treatment .

Case Study: Wastewater Treatment Efficiency

A study focusing on the degradation of organic pollutants using platinum hydroxide-based catalysts reported significant reductions in pollutant concentrations within short reaction times. This application highlights the environmental benefits of utilizing Pt(OH)₂ in sustainable practices .

Analyse Chemischer Reaktionen

Hydrolysis of Hexachloroplatinic Acid

Reaction of H₂[PtCl₄] with alkali hydroxides (MOH, where M = Li, Na, K):

H2[PtCl4]+4MOH100∘CPt OH 2↓+4MCl+2H2O

This method yields a hydrated Pt(OH)₂ precipitate, which is insoluble in water .

Anion Exchange Methods

Pt(OH)₂ can be produced from platinum ammine complexes (e.g., [Pt(NH₃)₄]²⁺) via anion exchange resins, replacing chloride or sulfate counterions with hydroxide .

Thermal and Reductive Decomposition

Pt(OH)₂ decomposes under varying conditions:

| Condition | Reaction | Product | Reference |

|---|---|---|---|

| High temperature (>200°C) | Pt OH 2→PtO+H2O | Platinum(II) oxide | |

| Reductive (H₂ gas) | Pt OH 2+H2→Pt+2H2O | Metallic platinum |

These processes are critical in catalyst regeneration and metallurgical applications.

Dissolution Behavior

Pt(OH)₂ exhibits pH-dependent solubility:

Acidic Media

In strong acids (pH < 2), Pt(OH)₂ dissolves to form hydrated Pt²⁺ complexes:

Pt OH 2+4H+→[Pt H2O 4]2+

This dissolution is thermodynamically favored at potentials below 0.8 V<sub>SHE</sub> .

Alkaline Media

At high pH (>10), Pt(OH)₂ reacts with OH⁻ to form soluble hydroxo complexes:

Pt OH 2+OH−→[Pt OH 3]−

This reaction dominates in electrochemical systems like alkaline water electrolysis .

Electrochemical Reactivity

Pt(OH)₂ plays a key role in platinum dissolution during redox cycles:

Anodic Oxidation

Under oxidative potentials (>1.1 V<sub>RHE</sub>), Pt(OH)₂ forms PtO₄ surface oxides, which decompose to soluble [PtOH(H₂O)₃]⁺ during cathodic scans .

Oxygen Evolution Reaction (OER)

In alkaline OER, Pt(OH)₂ undergoes nucleophilic attack by OH⁻, forming intermediates like Pt–OH<sub>ads</sub> before O₂ release :

Pt OH 2+OH−→Pt OHads+H2O+e−

Stability in Aqueous Systems

Solubility studies show Pt(OH)₂ hydrolyzes to hydroxylated complexes in natural waters:

| pH Range | Dominant Species | Solubility (mol/L) |

|---|---|---|

| 4–6 | PtOH+ | 10−9 |

| 7–10 | Pt OH 2(aq) | 10−8 |

These species control platinum mobility in environmental systems .

Eigenschaften

CAS-Nummer |

12135-23-8 |

|---|---|

Molekularformel |

H4O2Pt |

Molekulargewicht |

231.11 g/mol |

IUPAC-Name |

platinum;dihydrate |

InChI |

InChI=1S/2H2O.Pt/h2*1H2; |

InChI-Schlüssel |

FPJNQJHCHVUNTK-UHFFFAOYSA-N |

SMILES |

O.O.[Pt] |

Kanonische SMILES |

[OH-].[OH-].[Pt+2] |

Key on ui other cas no. |

12135-23-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.